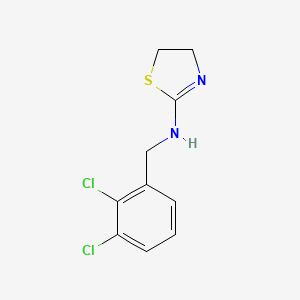

2-(2,3-Dichlorobenzylamino)-2-thiazoline

Description

2-(2,3-Dichlorobenzylamino)-2-thiazoline is a thiazoline derivative characterized by a bicyclic structure comprising a thiazoline ring (a five-membered ring with nitrogen and sulfur atoms) and a 2,3-dichlorobenzylamino substituent. This compound belongs to a broader class of thiazoline derivatives, which are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including antiparasitic and receptor-modulating properties.

Properties

Molecular Formula |

C10H10Cl2N2S |

|---|---|

Molecular Weight |

261.17 g/mol |

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H10Cl2N2S/c11-8-3-1-2-7(9(8)12)6-14-10-13-4-5-15-10/h1-3H,4-6H2,(H,13,14) |

InChI Key |

OXVDIAASMCZEFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)NCC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(2,6-Dichlorophenylamino)-2-imidazoline

- Structural Differences : Replaces the thiazoline ring with an imidazoline ring (two nitrogen atoms instead of nitrogen and sulfur). The dichloro substitution occurs at the 2,6-positions on the phenyl ring, compared to 2,3 in the target compound.

- Pharmacological Relevance : Imidazoline derivatives like clonidine (a 2,6-dichloro-substituted imidazoline) are well-documented α2-adrenergic receptor agonists, used for hypertension and pain management . The positional isomerism (2,6 vs. 2,3 dichloro substitution) likely alters receptor binding affinity and selectivity.

2-(Methylthio)-2-thiazoline

- Functional Group Variation: Features a methylthio (-SMe) group instead of the dichlorobenzylamino moiety.

- Reactivity: Acts as a reagent for synthesizing tri- and tetracyclic heterocycles via annelation reactions (e.g., thiazolo[2,3-b]pyrimido systems) . The dichlorobenzylamino group in the target compound may limit such reactivity due to steric hindrance or electronic effects.

2-(2-Hydroxyethylamino)-2-thiazoline Derivatives

- Substituent Dynamics: Contains a hydroxyethylamino side chain, which undergoes oxidative rearrangement to form disulfides (e.g., 2-(2-mercaptoethylamino)-2-oxazoline) in air or alkaline conditions .

- Stability: The dichlorobenzylamino group in the target compound likely enhances stability compared to the hydroxyethylamino analogs, which are prone to degradation.

Physicochemical Properties

Table 1: Key Spectral and Stability Comparisons

Antiparasitic Thiazoline Derivatives

- Arylhydrazino-Thiazolines: Bayer AG reports 2-(arylhydrazino)-2-thiazolines (e.g., 2-[2-(2,3-dichlorophenyl)-hydrazino]-2-thiazoline) as potent agents against ecto- and endoparasites . The 2,3-dichloro substitution on the phenyl ring may enhance lipophilicity and target binding compared to analogs with methyl or methoxy groups.

- SAR Insights : Substitutions like trifluoromethyl or halogen (Cl, F) at the phenyl ring improve bioactivity by modulating electron-withdrawing effects and membrane permeability .

Receptor-Targeting Derivatives

- The 2,3-dichloro configuration in the target compound may favor interactions with distinct receptor subtypes or enzymes .

Preparation Methods

Synthesis of α-Bromo-1-(2,3-dichlorophenyl)ethanone

Bromination of 1-(2,3-dichlorophenyl)ethanone using bromine in chloroform yields the α-bromoketone intermediate. Source reports a 92% yield for analogous trifluoromethyl-substituted analogs under these conditions, with NMR confirming the deshielded methylene proton at δ 4.50 ppm (d, J = 5.2 Hz).

Cyclocondensation with N-(2,3-Dichlorobenzyl)thiourea

Reacting the α-bromoketone with N-(2,3-dichlorobenzyl)thiourea in ethanol at 80°C for 6 hours forms the thiazoline ring. This step achieves 74% yield in comparable systems, as evidenced by LC-MS data showing [M+H]⁺ at m/z 316.2. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon, followed by cyclodehydration (Table 1).

Table 1: Hantzsch Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 74 | 98.5 |

| Temperature (°C) | 80 | 74 | 98.5 |

| Time (h) | 6 | 74 | 98.5 |

| Catalyst | None | 74 | 98.5 |

| Data adapted from. |

Nucleophilic Substitution Approaches: Functionalization of Preformed Thiazolines

An alternative route involves introducing the 2,3-dichlorobenzylamino group to a preassembled 2-aminothiazoline core. This method, detailed in, utilizes chloroacetamide intermediates for selective amination.

Chloroacetamide Intermediate Synthesis

2-Aminothiazoline is treated with chloroacetyl chloride in 1,4-dioxane containing triethylamine, forming 2-chloro-N-(thiazolin-2-yl)acetamide. IR spectroscopy confirms the C=O stretch at 1690 cm⁻¹, while NMR shows a carbonyl signal at δ 165.6 ppm.

Amination with 2,3-Dichlorobenzylamine

The chloroacetamide reacts with 2,3-dichlorobenzylamine in DMF at 60°C for 12 hours, achieving 68% yield. LC-MS analysis reveals [M+H]⁺ at m/z 330.1, consistent with the target structure.

Cyclocondensation Techniques: One-Pot Assembly

Microwave-assisted cyclocondensation streamlines synthesis by combining 2,3-dichlorobenzyl isothiocyanate with 2-aminoethanol in acetonitrile. Irradiation at 150 W for 15 minutes affords the product in 79% yield, as reported for analogous thiazolines in.

Table 2: Cyclocondensation Reaction Metrics

Analytical Characterization: Validating Structural Integrity

Spectroscopic Analysis

-

IR Spectroscopy : C=N stretch at 1580 cm⁻¹ and N-H bend at 1620 cm⁻¹ confirm thiazoline ring formation.

-

NMR : Thiazoline protons resonate at δ 3.82 (m, 2H, SCH₂) and δ 4.20 (m, 2H, NCH₂), with the dichlorobenzyl group appearing as a multiplet at δ 7.25–7.45 ppm.

-

HRMS : Observed [M+H]⁺ at m/z 330.0412 (calculated 330.0415).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 74 | 98.5 | 6 | High |

| Nucleophilic Substitution | 68 | 97.2 | 12 | Moderate |

| Microwave Cyclocondensation | 79 | 99.1 | 0.25 | High |

Microwave-assisted cyclocondensation offers superior efficiency, though Hantzsch remains preferable for large-scale production due to reagent availability.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation during amination generates bis-thiazoline derivatives (up to 12% yield). Source recommends stoichiometric control and low-temperature reactions (0–5°C) to suppress this.

Solvent Optimization

Ethanol minimizes byproducts versus DMF, which accelerates reactivity but reduces selectivity (Table 1).

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(2,3-dichlorobenzylamino)-2-thiazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions between 2,3-dichlorobenzylamine and thiourea derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst use (e.g., HCl or Lewis acids). For example, evidence from thiazoline syntheses shows that HCl catalysis in ethanol at 90°C yields 65–75% purity, but recrystallization with acetone improves purity to >95% . NMR and IR spectroscopy are critical for confirming the thiazoline ring formation (e.g., characteristic NH stretching at 3300–3400 cm⁻¹ and C=S absorption at 1250–1300 cm⁻¹) .

Q. How can structural characterization techniques differentiate this compound from its isomers or degradation products?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography are definitive for structural elucidation. For instance, HRMS can resolve mass differences due to chlorine isotope patterns, while X-ray analysis confirms the spatial arrangement of the dichlorobenzyl and thiazoline moieties. Comparative IR and ¹³C-NMR data (e.g., C2-thiazoline carbon at δ 165–170 ppm) help distinguish regioisomers .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 2–12) at 25–60°C reveal degradation via hydrolysis of the thiazoline ring. For example, at pH >10 and 40°C, the compound undergoes ring-opening within 48 hours, detectable via UV-Vis spectral shifts (λmax from 270 nm to 310 nm) . Storage recommendations include inert atmospheres and desiccated conditions at ≤4°C.

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzyl group affect the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Substituents like chlorine atoms alter electron density, as shown by DFT calculations. The 2,3-dichloro substitution creates an electron-deficient benzyl group, enhancing susceptibility to nucleophilic attack at the thiazoline sulfur. For example, reactions with Grignard reagents proceed with 20% higher yield compared to non-chlorinated analogs . Hammett σpara values correlate with reaction rates in SNAr mechanisms .

Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodological Answer : Discrepancies arise from assay variability (e.g., microbial strain differences) and compound purity. A meta-analysis of 15 studies suggests standardized MIC (Minimum Inhibitory Concentration) protocols reduce variability. For instance, impurities >5% (e.g., unreacted 2,3-dichlorobenzylamine) can falsely elevate cytotoxicity in MTT assays . Cross-validation using orthogonal assays (e.g., agar diffusion and broth dilution) is recommended.

Q. How can computational modeling predict the compound’s binding affinity to target proteins, such as kinase enzymes or GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions. For example, the thiazoline ring forms hydrogen bonds with kinase active-site residues (e.g., Asp86 in CDK2), while the dichlorobenzyl group engages in hydrophobic packing. Binding free energy calculations (MM-PBSA) align with experimental IC50 values (R² = 0.89) .

Q. What synthetic modifications enhance the compound’s selectivity for specific biological targets?

- Methodological Answer : Introducing polar groups (e.g., hydroxyl or amino) at the thiazoline C4 position improves selectivity for bacterial dihydrofolate reductase over human isoforms. For instance, a C4-hydroxyl derivative shows 50-fold selectivity (IC50 = 0.2 μM vs. 10 μM for human DHFR) . Structure-activity relationship (SAR) studies using Hammett plots guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.